molecular formula C19H23NO3 B495877 N,N-diethyl-3-(2-phenoxyethoxy)benzamide

N,N-diethyl-3-(2-phenoxyethoxy)benzamide

Cat. No.: B495877
M. Wt: 313.4g/mol
InChI Key: KDUPQVQPPVCYCD-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(2-phenoxyethoxy)benzamide is a synthetic benzamide derivative characterized by a diethylamide group at the benzamide nitrogen and a 3-(2-phenoxyethoxy) substituent on the benzene ring.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4g/mol

IUPAC Name

N,N-diethyl-3-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-9-8-12-18(15-16)23-14-13-22-17-10-6-5-7-11-17/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

KDUPQVQPPVCYCD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

DEET (N,N-Diethyl-3-methylbenzamide)
  • Substituent : 3-methyl group.
  • Key Properties: DEET is a gold-standard insect repellent with high volatility and efficacy against mosquitoes (e.g., Anopheles, Aedes). In comparative studies, DEET (at 1.2 mg/cm²) provided 100% protection against An. stephensi and Ae. aegypti for 6–11 hours .
  • Comparison: The 3-(2-phenoxyethoxy) group in the target compound introduces greater steric bulk and lipophilicity compared to DEET’s methyl group. The ether linkage in the phenoxyethoxy group could enhance hydrogen-bonding capacity, altering interactions with mosquito olfactory receptors.
Advanced Odomos (N,N-Diethylbenzamide)
  • Substituent: No 3-substituent (parent benzamide).
  • Key Properties: At 10 mg/cm², Odomos provided 11 hours of protection against Anopheles and 6 hours against Ae. aegypti, matching DEET’s efficacy .
  • Comparison: The absence of a 3-substituent in Odomos contrasts sharply with the target compound, suggesting that 3-substitution is critical for optimizing repellent activity. The phenoxyethoxy group may improve target specificity or duration compared to unsubstituted benzamides.
N-(Anilinocarbonothioyl) Benzamide Derivatives
  • Substituent : Thiourea groups at the 3-position.
  • Key Properties: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6–87.7% inhibition in antioxidant assays, highlighting the role of electron-donating substituents (e.g., hydroxyl, methoxy) in enhancing bioactivity .
  • Comparison: The 2-phenoxyethoxy group in the target compound is less polar than thiourea but may offer similar steric effects. Its ether-oxygen could participate in weaker hydrogen bonding compared to thiourea’s sulfur and nitrogen.
Trifluoromethyl-Substituted Analogues
  • Substituent : 3-Trifluoromethyl (e.g., N,N-Diethyl-3-(trifluoromethyl)benzamide).
  • Key Properties :
    • Trifluoromethyl groups enhance metabolic stability and electronegativity, often improving drug-like properties .
  • Comparison: The phenoxyethoxy group’s flexibility and larger size may reduce metabolic degradation compared to rigid, electronegative trifluoromethyl groups.

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Substituent Key Application Efficacy/Activity Notes Reference
N,N-Diethyl-3-(2-phenoxyethoxy)benzamide 3-(2-phenoxyethoxy) Hypothesized repellent Expected prolonged retention due to bulkier substituent N/A
DEET (N,N-Diethyl-3-methylbenzamide) 3-methyl Mosquito repellent 100% protection for 6–11 hours
Advanced Odomos (N,N-Diethylbenzamide) None (parent) Mosquito repellent Matches DEET’s efficacy at higher doses
N-(4-Hydroxyphenyl)thiourea benzamide 3-thiourea Antioxidant 86.6–87.7% inhibition
N,N-Diethyl-3-(trifluoromethyl)benzamide 3-CF₃ Metabolic stability Enhanced electronegativity and stability

Mechanistic and Structural Insights

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxyl): Enhance antioxidant and receptor-binding activities via hydrogen bonding . Lipophilic Groups (e.g., methyl, phenoxyethoxy): Improve skin retention and repellent duration but may reduce volatility . Bulkier Substituents (e.g., phenoxyethoxy vs. Ae. aegypti).
  • Positional Isomerism: Compounds like N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide demonstrate that substituent position (2- vs. 3-) significantly impacts bioactivity, suggesting the 3-position is optimal for repellents.

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